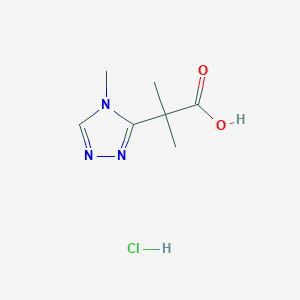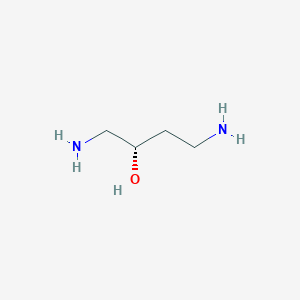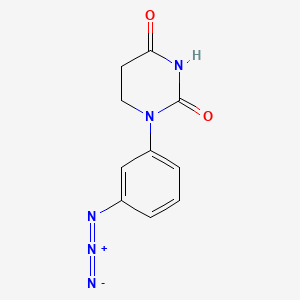![molecular formula C12H20ClN3O2S B13465532 tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group. The thiazole ring, which contains both sulfur and nitrogen atoms, is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Butylamine: The thiazole derivative is then coupled with butylamine to form the intermediate compound.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
- Used as a scaffold for the design of new drugs.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloro group can participate in electrophilic interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(4-methylbutyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents (chloro, bromo, amino, methyl) on the butyl chain.
- Chemical Reactivity: Variations in reactivity due to the nature of the substituents.
- Biological Activity: Differences in biological activity based on the substituents’ ability to interact with molecular targets.
Uniqueness: tert-Butyl N-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate is unique due to the combination of the thiazole ring and the chloro group, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H20ClN3O2S |
|---|---|
Poids moléculaire |
305.83 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl]carbamate |
InChI |
InChI=1S/C12H20ClN3O2S/c1-12(2,3)18-11(17)15-7-5-4-6-14-10-16-9(13)8-19-10/h8H,4-7H2,1-3H3,(H,14,16)(H,15,17) |
Clé InChI |
LGILRQADYNYCRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCNC1=NC(=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
amine](/img/structure/B13465467.png)
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)
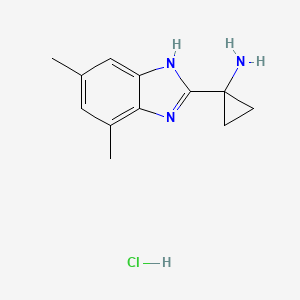
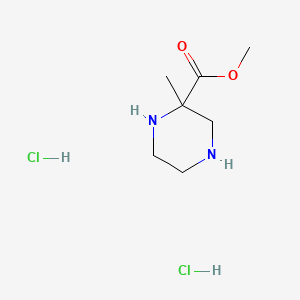
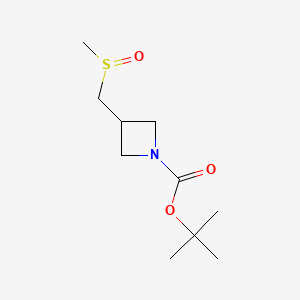
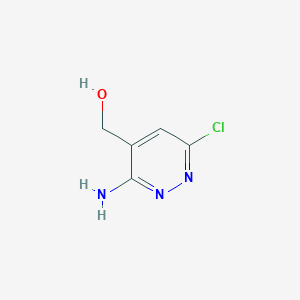
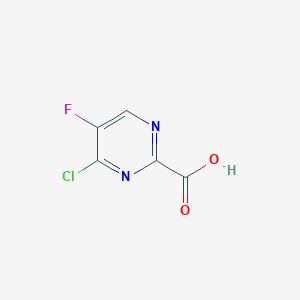

![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
